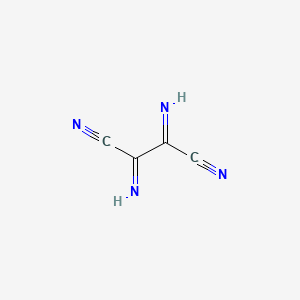

Diiminosuccinonitrile

Description

BenchChem offers high-quality Diiminosuccinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diiminosuccinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethanediimidoyl dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4/c5-1-3(7)4(8)2-6/h7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFLTGRGLUCRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=N)C(=N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951016 | |

| Record name | Diiminobutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28321-79-1 | |

| Record name | 2,3-Diiminobutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28321-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiminosuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028321791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiminobutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiminosuccinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diiminosuccinonitrile: A Prebiotic Keystone and Versatile Chemical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of diiminosuccinonitrile (DISN), a molecule of significant interest in the fields of prebiotic chemistry, organic synthesis, and materials science. From its serendipitous discovery to its role as a potential key intermediate in the origin of life, this document delves into the history, synthesis, properties, and reactivity of this fascinating compound. The content is structured to provide both a historical narrative and a practical, technical resource for researchers actively working with or interested in exploring the potential of diiminosuccinonitrile.

Introduction: The Significance of a Simple Dinitrile

Diiminosuccinonitrile (DISN), with the chemical formula C₄H₂N₄, is a deceptively simple molecule that holds a pivotal position in contemporary discussions about the chemical origins of life. As a tetramer of hydrogen cyanide (HCN), a ubiquitous molecule in the interstellar medium and likely abundant on the early Earth, DISN represents a plausible prebiotic precursor to essential biomolecules. Its ability to act as a condensing and phosphorylating agent in aqueous environments has positioned it as a key player in theories surrounding the abiotic synthesis of nucleotides and peptides. Beyond its prebiotic implications, DISN serves as a versatile building block in organic synthesis, offering a pathway to a variety of heterocyclic compounds. This guide aims to provide a thorough understanding of DISN, from its fundamental chemistry to its profound implications for astrobiology and synthetic chemistry.

Discovery and Historical Context: A Fortuitous Finding

The discovery of diiminosuccinonitrile is credited to Dr. Owen W. Webster and his colleagues at E. I. du Pont de Nemours and Company. While not initially seeking to synthesize a prebiotic molecule, their work on the chemistry of hydrogen cyanide and cyanogen led to the isolation and characterization of this novel compound. The initial disclosure of DISN and its synthesis appeared in a patent filed in the late 1960s, with a more detailed scientific account published in The Journal of Organic Chemistry in 1972.[1] This seminal work laid the foundation for all subsequent investigations into the properties and reactivity of DISN.

The initial research was driven by an interest in cyanocarbon chemistry, but the connection to prebiotic synthesis was quickly recognized by researchers like Dr. James P. Ferris. Ferris and his group extensively investigated the role of DISN and its reduced form, diaminomaleonitrile (DAMN), in the formation of nucleotides and other essential biomolecules under plausible prebiotic conditions.[1][2][3] Their work transformed DISN from a chemical curiosity into a molecule of profound interest for understanding the origins of life.

Chemical Synthesis of Diiminosuccinonitrile

The most common and efficient method for the laboratory synthesis of diiminosuccinonitrile involves the base-catalyzed addition of hydrogen cyanide to cyanogen. This reaction is typically carried out at low temperatures to control its exothermicity and maximize the yield of the desired product.

Experimental Protocol: Synthesis of Diiminosuccinonitrile

The following protocol is adapted from the method described by O. W. Webster and colleagues.[1]

Caution: Hydrogen cyanide and cyanogen are extremely toxic and volatile substances. This procedure must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. An emergency plan for cyanide exposure should be in place.

Materials:

-

Hydrogen cyanide (HCN)

-

Cyanogen (C₂N₂)

-

Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N) or another suitable base

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of hydrogen cyanide and cyanogen in anhydrous diethyl ether or dichloromethane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, all under an inert atmosphere.

-

The reaction mixture is cooled to between -40 °C and -10 °C.

-

A solution of triethylamine in the same anhydrous solvent is added dropwise to the stirred reaction mixture, maintaining the temperature within the specified range.

-

The addition of the base typically results in the precipitation of diiminosuccinonitrile as a solid.

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at the low temperature to ensure complete reaction.

-

The solid product is collected by filtration under an inert atmosphere, washed with the cold anhydrous solvent, and dried under vacuum.

Yields: This method can provide high yields of diiminosuccinonitrile, often exceeding 90%.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Low temperatures are crucial to prevent the polymerization of hydrogen cyanide and the formation of undesired side products.

-

Anhydrous Conditions: Water can react with cyanogen and diiminosuccinonitrile, leading to hydrolysis and reduced yields.

-

Inert Atmosphere: This prevents the reaction of reagents with atmospheric oxygen and moisture.

-

Base Catalyst: The base deprotonates hydrogen cyanide to form the cyanide ion (CN⁻), which acts as the nucleophile that initiates the reaction with cyanogen.

Synthesis Pathway Diagram

Caption: Base-catalyzed synthesis of DISN from HCN and cyanogen.

Physicochemical Properties of Diiminosuccinonitrile

A thorough understanding of the physicochemical properties of DISN is essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₄H₂N₄ |

| Molar Mass | 106.09 g/mol |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | 165-166 °C[4] |

| Solubility | Soluble in acetone, tetrahydrofuran (THF), acetonitrile (MeCN), dimethylacetamide (DMAc); sparingly soluble in ether; insoluble in benzene and hydrocarbons.[4] |

| Stability | Stable when stored under anhydrous conditions at low temperatures. Can decompose upon exposure to moisture or high temperatures. |

Spectroscopic Characterization

Accurate characterization of diiminosuccinonitrile is crucial for confirming its synthesis and purity. The following are typical spectroscopic data for DISN.

-

Infrared (IR) Spectroscopy: The IR spectrum of DISN is characterized by strong absorptions corresponding to the C≡N (nitrile) and C=N (imine) stretching vibrations.

-

C≡N stretch: Typically observed in the region of 2200-2260 cm⁻¹.[5]

-

C=N stretch: Usually appears in the 1640-1690 cm⁻¹ range.

-

N-H stretch: A broad absorption may be observed in the 3200-3400 cm⁻¹ region due to the imino hydrogens.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of DISN and can provide information about its fragmentation pattern.

The Role of Diiminosuccinonitrile in Prebiotic Chemistry

The significance of diiminosuccinonitrile in the context of the origin of life stems from its ability to act as a condensing and phosphorylating agent in aqueous environments, conditions thought to be prevalent on the early Earth.

Prebiotic Phosphorylation and Nucleotide Synthesis

One of the major challenges in prebiotic chemistry is explaining the formation of the phosphodiester bonds that link nucleotides to form RNA and DNA. Research by J.P. Ferris and others has demonstrated that DISN can facilitate the phosphorylation of nucleosides to form nucleotides.[1][2][3]

The proposed mechanism involves the activation of phosphate by DISN, followed by the transfer of the phosphate group to the hydroxyl of a nucleoside. DISN has been shown to be particularly effective in promoting the cyclization of 3'-mononucleotides to their corresponding 2',3'-cyclic phosphates, which are considered activated intermediates in some models of prebiotic RNA polymerization.[2]

Mechanism of DISN-Mediated Phosphorylation

Caption: Proposed mechanism for DISN-mediated phosphorylation.

Chemical Reactivity of Diiminosuccinonitrile

Diiminosuccinonitrile is a highly reactive molecule due to the presence of two electrophilic imine carbons and two nitrile groups. This reactivity makes it a valuable intermediate in organic synthesis.

Reactions with Nucleophiles

DISN readily reacts with a variety of nucleophiles.

-

Amines: Primary and secondary amines can add to the imine carbons, leading to the formation of substituted diaminomaleonitrile or diaminofumaronitrile derivatives. These reactions are often used to synthesize precursors for various heterocyclic compounds.

-

Thiols: Thiols can also add to the imine carbons in a similar fashion to amines, yielding thio-substituted derivatives.[9]

-

Water (Hydrolysis): In the presence of water, DISN can hydrolyze to form diaminomaleonitrile (DAMN) and other products. This reaction is significant in the context of its prebiotic chemistry, as DAMN is also a key prebiotic precursor.

Cyclization Reactions

The unique structure of DISN allows it to participate in various cyclization reactions to form heterocyclic compounds, such as pyrazines and imidazoles, which are components of more complex biological molecules.

Conclusion and Future Outlook

Diiminosuccinonitrile stands as a molecule of remarkable importance, bridging the gap between simple abiotic precursors and the complex building blocks of life. Its discovery, a testament to curiosity-driven research, has opened up new avenues in the field of prebiotic chemistry. The ability of DISN to facilitate phosphorylation and condensation reactions under plausible early Earth conditions provides strong support for its role in the origin of life.

For researchers in organic synthesis, DISN offers a versatile platform for the construction of complex nitrogen-containing heterocycles. The continued exploration of its reactivity is likely to yield novel synthetic methodologies and new classes of compounds with potential applications in drug discovery and materials science.

Future research will undoubtedly focus on further elucidating the mechanisms of DISN-mediated reactions in prebiotic scenarios, exploring its reactivity in more complex simulated early Earth environments, and expanding its utility as a synthetic intermediate. The story of diiminosuccinonitrile is a compelling example of how the study of a single, small molecule can have profound implications for our understanding of life's origins and for the advancement of chemical synthesis.

References

-

Ferris, J. P., & Hagan, W. J., Jr. (1984). The prebiotic chemistry of nucleotides. Origins of Life and Evolution of the Biosphere, 14(1-4), 99–106. [Link]

-

Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133–4136. [Link]

- Krishnamurthy, R., & Arrhenius, G. (1997). Prebiotic phosphorylation and the origin of the phosphodiester bond. Journal of Molecular Evolution, 45(5), 550–557.

- Ferris, J. P., Sanchez, R. A., & Orgel, L. E. (1968). Studies in prebiotic synthesis. III. Synthesis of pyrimidines from cyanoacetylene and cyanate. Journal of Molecular Biology, 33(3), 693–704.

-

Ferris, J. P., & Yanagawa, H. (1983). Prebiotic synthesis and reactions of nucleosides and nucleotides. Advances in Space Research, 3(9), 61–68. [Link]

- Pascal, R., Boiteau, L., & Commeyras, A. (2005). From the pre-biotic synthesis of α-amino acids to the primitive translation apparatus. Topics in Current Chemistry, 259, 1–48.

-

Li, L., & Li, T. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology, 13(1), 220325. [Link]

- Webster, O. W. (1971). U.S. Patent No. 3,564,039. Washington, DC: U.S.

- Hud, N. V., & Anet, F. A. L. (2000). The case for a plausible prebiotic synthesis of the purine, adenine, and the pyrimidine, cytosine. Journal of Theoretical Biology, 205(4), 543–562.

- Bada, J. L. (2004). How life began on Earth: a status report. Earth and Planetary Science Letters, 226(1-2), 1–15.

- Orgel, L. E. (2004). Prebiotic chemistry and the origin of the RNA world. Critical Reviews in Biochemistry and Molecular Biology, 39(2), 99–123.

- Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions.

- Saladino, R., Crestini, C., & Ciciriello, F. (2006). Formamide and the origin of life. Physics of Life Reviews, 3(1), 43–63.

- Patel, B. H., Percivalle, C., Ritson, D. J., Duffy, C. D., & Sutherland, J. D. (2015). Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism.

- Ruiz-Mirazo, K., Briones, C., & de la Escosura, A. (2014). Prebiotic systems chemistry: new perspectives for the origins of life. Chemical Reviews, 114(1), 285–366.

- Stribling, R., & Miller, S. L. (1987). Energy yields for hydrogen cyanide and formaldehyde syntheses: the HCN and amino acid concentrations in the primitive ocean. Origins of Life and Evolution of the Biosphere, 17(3-4), 261–273.

- Sutherland, J. D. (2017). Opinion: Studies on the origin of life—the end of the beginning.

- Toupance, T., Ollivier, J., & Raulin, F. (2001). Prebiotic organic synthesis in the Titan's atmosphere. Origins of Life and Evolution of the Biosphere, 31(6), 557–573.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved January 16, 2026, from [Link]

-

Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. (2018). ACS Catalysis, 8(11), 10544-10549. [Link]

-

Hydrogen Cyanide. (n.d.). In Organic Syntheses. Retrieved from [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life, 8(4), 45. [Link]

-

Fragmentation (mass spectrometry). (2023, December 19). In Wikipedia. Retrieved from [Link]

-

Reactivity of Nitriles. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). The Astrophysical Journal, 484(2), 983-999. [Link]

-

The Journal of Organic Chemistry 1972, 37 (19). (1972). The Journal of Organic Chemistry, 37(19). [Link]

- Diiminosuccinonitrile and its preparation from cyanogen and hydrogen cyanide. (1971). U.S.

-

Diaminomaleonitrile (hydrogen cyanide tetramer). (n.d.). In Organic Syntheses. Retrieved from [Link]

-

Reaction between S-nitrosothiols and thiols: generation of nitroxyl (HNO) and subsequent chemistry. (1998). Journal of the American Chemical Society, 120(33), 8563-8564. [Link]

-

Physical Properties of Nitriles. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry). (2023, December 19). In Wikipedia. Retrieved from [Link]

-

Chemical reaction of thiol with disulfide bonds. (2024). Progress in Sulfur-Containing Dynamic Polymers, 37(1), 66-81. [Link]

-

α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. (n.d.). In Organic Syntheses. Retrieved from [Link]

-

Direct Deamination of Primary Amines via Isodiazene Intermediates. (2021). Journal of the American Chemical Society, 143(41), 17188-17195. [Link]

-

Succinonitrile. (n.d.). In PubChem. Retrieved from [Link]

-

Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. (2020). Organic Letters, 22(22), 9086-9090. [Link]

-

29.6 Infrared (IR) Spectroscopy. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. (2020). Applied Sciences, 10(18), 6296. [Link]

-

Acetonitrile-D3. (n.d.). In DOSS. Retrieved from [Link]

-

The woman who discovered the first black hole. (2025, November 18). Bad Astronomy Newsletter. [Link]

-

Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile). (2022). arXiv. [Link]

Sources

- 1. The investigation of the HCN derivative diiminosuccinonitrile as a prebiotic condensing agent. The formation of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prebiotic chemistry of nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prebiotic synthesis and reactions of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diiminosuccinonitrile | 28321-79-1 [chemicalbook.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

- 9. mdpi.com [mdpi.com]

Diiminosuccinonitrile: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Chemical Properties, Structure, and Synthetic Utility of a Versatile Nitrile

Introduction

Diiminosuccinonitrile (DISN), a tetramer of hydrogen cyanide (HCN) with the chemical formula C₄H₂N₄, is a highly reactive and versatile intermediate in organic synthesis.[1][2] Its unique structure, featuring a 1,4-diazabutadiene system, makes it a valuable precursor for a variety of heterocyclic compounds.[3] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic applications of DISN, with a particular focus on its role in prebiotic chemistry and as a building block for complex organic molecules. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Bonding

Diiminosuccinonitrile, with a molecular weight of 106.09 g/mol , possesses a unique electronic and geometric structure that dictates its reactivity.[4] The molecule consists of a four-carbon backbone with two nitrile groups and two imino groups.

dot graph "Diiminosuccinonitrile_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Molecular Structure of Diiminosuccinonitrile (DISN)"

The presence of conjugated double bonds and lone pairs on the nitrogen atoms allows for delocalization of electrons across the molecule, contributing to its stability and influencing its reactivity. The canonical SMILES representation of DISN is C(#N)C(=N)C(=N)C#N.[5]

Table 1: Key Physicochemical Properties of Diiminosuccinonitrile

| Property | Value | Reference |

| CAS Number | 28321-79-1 | [4] |

| Molecular Formula | C₄H₂N₄ | [4] |

| Molecular Weight | 106.09 g/mol | [4] |

| Melting Point | 165-166 °C | [4][5] |

| Boiling Point | 142.2 °C at 760 mmHg | [5] |

| Density | 1.26 g/cm³ | [5] |

| Appearance | Fine tan powder | [1] |

| Solubility | Soluble in acetone, THF, MeCN, DMAc; slightly soluble in ether; insoluble in benzene and hydrocarbons. | [4] |

Synthesis of Diiminosuccinonitrile

The primary and most efficient method for the synthesis of diiminosuccinonitrile is the base-catalyzed addition of hydrogen cyanide (HCN) to cyanogen.[1] This reaction is typically carried out at low temperatures in an inert solvent.

dot graph "DISN_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="General Workflow for the Synthesis of Diiminosuccinonitrile"

Experimental Protocol: Synthesis of Diiminosuccinonitrile from Cyanogen and HCN[1]

Materials:

-

Hydrogen Cyanide (HCN)

-

Cyanogen

-

Dry Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Ether

Procedure:

-

A solution of dry triethylamine (1.5 mL) in CH₂Cl₂ (15 mL) is prepared.

-

In a separate reaction vessel, a solution of hydrogen cyanide (20 g, 0.74 mol) and cyanogen (17.4 g, 0.34 mol) in CH₂Cl₂ (120 mL) is cooled to a temperature between -45 and -40 °C.

-

The triethylamine solution is added dropwise over 45 minutes to the cooled HCN and cyanogen solution. The reaction is mildly exothermic, and diiminosuccinonitrile precipitates as the triethylamine is added.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The product is collected while still cold by filtration and washed with CH₂Cl₂ and ether.

-

This process yields approximately 33.6 g (95%) of DISN as a fine tan powder, which is of sufficient purity for most synthetic applications.

The choice of a low-boiling point, inert solvent like dichloromethane is crucial to maintain the low reaction temperature required to prevent side reactions and polymerization of the reactants. Triethylamine acts as a base catalyst, facilitating the nucleophilic addition of cyanide to cyanogen. The low temperature is essential to control the exothermicity of the reaction and to ensure the selective formation of DISN.

Chemical Properties and Reactivity

Diiminosuccinonitrile is a versatile reagent that participates in a wide range of chemical transformations. Its reactivity is primarily attributed to the electrophilic nature of the carbon atoms in the C=N bonds and the nucleophilicity of the imino nitrogen atoms.

Conversion to Diaminomaleonitrile (DAMN)

One of the most significant reactions of DISN is its reduction to diaminomaleonitrile (DAMN), another important prebiotic molecule and a precursor for various heterocyclic compounds.[1][6] This conversion can be achieved through chemical reduction.[7]

dot graph "DISN_to_DAMN_Conversion" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} caption="Conversion of DISN to Diaminomaleonitrile (DAMN)"

Cycloaddition Reactions

DISN undergoes cycloaddition reactions with electron-rich alkenes to form dicyanotetrahydropyrazines.[4][8] These reactions highlight the ability of the 1,4-diazabutadiene system in DISN to act as a diene in Diels-Alder type reactions.

Reactions with Carbonyl Compounds

DISN reacts with ketones to yield dicyanoisoimidazoles, demonstrating its utility in the synthesis of five-membered heterocyclic rings.[4]

Role in Prebiotic Chemistry

Diiminosuccinonitrile has garnered significant interest in the field of prebiotic chemistry due to its potential role as a condensing agent in the formation of essential biomolecules.[9][10] It is readily formed from the oxidation of diaminomaleonitrile, a tetramer of HCN.[9]

-

Phosphorylation: DISN has been shown to effect the phosphorylation of uridine to a mixture of UMP isomers.[9] It can also facilitate the cyclization of 3'-AMP and 3'-UMP to their corresponding 2',3'-cyclic phosphates in significant yields.[9][10] These reactions are crucial steps in the prebiotic synthesis of ribonucleic acid derivatives. The proposed mechanism involves the activation of the phosphate group by DISN, making it susceptible to nucleophilic attack by the hydroxyl groups of the ribonucleosides.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy:

-

A strong absorption band is expected in the region of 2200-2260 cm⁻¹ corresponding to the C≡N stretching vibration.

-

The C=N stretching vibration of the imino groups would likely appear in the 1640-1690 cm⁻¹ region.

-

N-H stretching vibrations from the imino groups would be observed in the 3300-3500 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons attached to the imino nitrogens would give rise to signals whose chemical shifts would be highly dependent on the solvent and concentration due to hydrogen bonding.

-

¹³C NMR: The carbon atoms of the nitrile groups would resonate in the range of 110-125 ppm. The sp² hybridized carbons of the C=N bonds would appear further downfield.

Mass Spectrometry (MS):

-

The exact mass of diiminosuccinonitrile is 106.027946081 Da.[5] The mass spectrum would show a molecular ion peak at m/z = 106, along with fragmentation patterns characteristic of the loss of HCN or CN groups.

Conclusion

Diiminosuccinonitrile is a molecule of significant interest due to its unique structure, versatile reactivity, and potential role in the origins of life. Its synthesis from simple precursors like hydrogen cyanide and cyanogen makes it a plausible component of prebiotic chemical networks. For the modern chemist, DISN serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds with potential applications in materials science and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, structure, and synthetic utility, offering a foundation for further research and application of this fascinating molecule.

References

-

Diiminosuccinonitrile. LookChem. [Link]

-

Ferris, J. P., & Hagan, W. J., Jr. (1984). The investigation of the HCN derivative diiminosuccinonitrile as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-114. [Link]

-

Ferris, J. P., & Hagan, W. J. (1986). The prebiotic chemistry of nucleotides. Nucleic Acids Symposium Series, (17), 131-132. [Link]

-

Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133-4136. [Link]

-

DIIMINOSUCCINONITRILE (CAS No. 28321-79-1) Suppliers. ChemicalRegister.com. [Link]

-

Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. Diiminosuccinonitrile reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(25), 4136-4145. [Link]

-

Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133-4136. [Link]

-

Fukunaga, T., & Begland, R. W. (1984). Hydrogen cyanide chemistry. 9. Cycloaddition reactions and nitrenium ion type reactivity of diiminosuccinonitrile. The Journal of Organic Chemistry, 49(5), 813-821. [Link]

-

Begland, R. W., Cairncross, A., Donald, D. S., Hartter, D. R., Sheppard, W. A., & Webster, O. W. (1971). Hydrogen cyanide chemistry. II. Reactions of diiminosuccinonitrile with olefins. Journal of the American Chemical Society, 93(19), 4953-4955. [Link]

- Webster, O. W. (1971). U.S. Patent No. 3,629,318. Washington, DC: U.S.

-

Diaminosuccinonitrile. PubChem. [Link]

- Webster, O. W. (1971). U.S. Patent No. 3,564,039. Washington, DC: U.S.

- Hartter, D. R. (1973). U.S. Patent No. 3,714,222. Washington, DC: U.S.

-

Peng, S. M., & Liaw, D. S. (1986). Synthesis of diiminosuccinonitrile complexes. Preparation and structure of bis(diiminosuccinonitrilo) platinum(II) trans-dichlorobis(benzonitrile)platinum(II). Inorganic Chemistry, 25(1), 127-130. [Link]

-

Diiminosuccinonitrile (C4H2N4). PubChemLite. [Link]

-

Begland, R. W., Cairncross, A., Donald, D. S., Hartter, D. R., Sheppard, W. A., & Webster, O. W. (1971). Hydrogen cyanide chemistry. I. Diiminosuccinonitrile. Journal of the American Chemical Society, 93(19), 4953-4955. [Link]

-

Begland, R. W., Hartter, D. R., & Webster, O. W. (1974). Hydrogen cyanide chemistry. VII. Diiminosuccinonitrile condensation with diaminomaleonitrile. The Journal of Organic Chemistry, 39(16), 2341-2345. [Link]

-

Diaminomaleonitrile. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - Diiminosuccinonitrile (C4H2N4) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diiminosuccinonitrile | 28321-79-1 [chemicalbook.com]

- 5. Diiminosuccinonitrile|lookchem [lookchem.com]

- 6. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 7. US3714222A - Preparation of diaminomaleonitrile by chemical reduction of diiminosuccinonitrile - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The investigation of the HCN derivative diiminosuccinonitrile as a prebiotic condensing agent. The formation of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The prebiotic chemistry of nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diiminosuccinonitrile from Diaminomaleonitrile: Protocols, Mechanisms, and Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of diiminosuccinonitrile (DISN) from its precursor, diaminomaleonitrile (DAMN). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and explores the broader scientific context of these fascinating molecules. Both DAMN, a tetramer of hydrogen cyanide (HCN), and its oxidation product, DISN, are pivotal compounds in organic synthesis and have been subjects of intense study in the field of prebiotic chemistry.[1][2] Their potential role in the abiogenesis of nucleobases underscores the importance of understanding their reactivity and interconversion.[2][3][4]

Section 1: Theoretical Foundations and Strategic Considerations

Physicochemical Properties of Reactant and Product

A foundational understanding of the starting material and the target compound is critical for successful synthesis and purification. Diaminomaleonitrile is a white solid, while diiminosuccinonitrile typically presents as a tan powder.[2][5] Key properties are summarized below to inform experimental design choices, particularly regarding solvent selection and purification strategies.

| Property | Diaminomaleonitrile (DAMN) | Diiminosuccinonitrile (DISN) |

| Molecular Formula | C₄H₄N₄ | C₄H₂N₄ |

| Molar Mass | 108.10 g/mol [6] | 106.09 g/mol |

| Appearance | White solid[2] | Fine tan powder[5] |

| Melting Point | 178–179 °C[2] | 165-166 °C[7] |

| Solubility | Soluble in THF, MeCN. | Soluble in acetone, THF, MeCN; Insoluble in benzene.[5] |

The Core Reaction: Oxidation

The conversion of DAMN to DISN is an oxidation reaction. This process involves the removal of two hydrogen atoms from the amino groups of DAMN to form the corresponding imino groups in DISN. This transformation fundamentally alters the electronic and reactive properties of the molecule, converting it into a potent agent for various chemical transformations, including phosphorylation and cyclization reactions relevant to prebiotic chemistry.[8][9]

The selection of an appropriate oxidizing agent is the most critical decision in this synthesis. The ideal oxidant should be strong enough to effect the conversion efficiently but selective enough to avoid unwanted side reactions or degradation of the nitrile functionalities. Agents such as iron(III) chloride (FeCl₃) and 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) have been successfully employed.[7][9] The choice of solvent is equally important; it must solubilize the starting material and be inert to the oxidizing conditions.

Mechanistic Pathway: From Amine to Imine

The oxidative conversion of DAMN to DISN is a straightforward yet powerful transformation. The process hinges on the removal of two protons and two electrons (formally, two hydrogen atoms) from the vicinal diamine structure of DAMN.

Section 2: Detailed Synthetic Protocols

The following protocol is a robust, validated method for the synthesis of DISN. The causality for each step is explained to provide a deeper understanding beyond simple instruction.

Synthesis of Diiminosuccinonitrile via Oxidation

This protocol is adapted from established literature procedures.[5] It describes a reliable method for producing DISN in high yield and purity.

Materials and Reagents:

-

Diaminomaleonitrile (DAMN)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Triethylamine

-

An oxidizing agent (e.g., Chlorine gas or an alternative documented oxidant)

-

Anhydrous Diethyl Ether

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Step-by-Step Protocol:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas inlet for inert gas, and a condenser. Maintain a positive pressure of nitrogen or argon throughout the procedure to exclude atmospheric moisture.

-

Reagent Preparation: In the flask, dissolve diaminomaleonitrile in anhydrous dichloromethane under an inert atmosphere. Cool the solution to the specified reaction temperature (e.g., -40 °C) using a suitable cooling bath.

-

Addition of Base: Slowly add anhydrous triethylamine to the cooled solution. The base acts as a proton scavenger, facilitating the oxidation process.

-

Introduction of Oxidant: The oxidizing agent is introduced dropwise via the dropping funnel over a period of 30-60 minutes. A common procedure involves the controlled addition of a solution of chlorine in CH₂Cl₂. The reaction is often mildly exothermic, and the product, DISN, may begin to precipitate from the solution as a tan solid.[5]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

-

Product Isolation: Once the reaction is complete, the product is collected by vacuum filtration while still cold. It is crucial to work quickly to minimize potential degradation.

-

Purification: Wash the collected solid sequentially with cold dichloromethane and diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified DISN under vacuum to yield a fine tan powder. The product is generally of sufficient purity for subsequent synthetic applications without further purification.[5]

Section 3: Analytical Characterization of Diiminosuccinonitrile

Confirmation of the product's identity and purity is paramount. A multi-technique approach is recommended for unambiguous characterization.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of DISN is expected to be simple, showing a signal for the imino protons. The disappearance of the broader amine proton signals from DAMN is a key indicator of a successful reaction.

-

¹³C NMR: The spectrum should show distinct signals for the nitrile carbons and the sp²-hybridized carbons of the C=N bonds, confirming the core structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions to look for in DISN include:

-

A sharp, strong peak around 2200-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

-

A strong peak in the 1600-1680 cm⁻¹ region, characteristic of the C=N (imine) stretch.

-

The disappearance of the N-H stretching bands (typically 3300-3500 cm⁻¹) from the starting DAMN provides strong evidence of the oxidation.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the synthesized DISN and for monitoring the reaction progress.[12] A single sharp peak for the product, with a different retention time from the starting material, indicates high purity.

Section 4: Safety and Handling Considerations

Working with nitrile-containing compounds requires strict adherence to safety protocols.

-

Toxicity: Diiminosuccinonitrile and its precursors can be harmful if swallowed, inhaled, or in contact with skin.[13][14] All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Avoid generating dust. Use caution when handling the solid material. In case of contact, wash the affected area thoroughly with water.[15]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Section 5: Applications and Further Chemistry of DISN

Diiminosuccinonitrile is more than just an oxidation product; it is a valuable intermediate with unique reactivity.

-

Prebiotic Chemistry: DISN has been investigated as a prebiotic phosphorylating and condensing agent.[8][9] It can facilitate the cyclization of mononucleotides, such as 3'-adenosine monophosphate (3'-AMP) to adenosine 2',3'-cyclic phosphate, a key reaction in models of RNA world chemistry.[9]

-

Synthesis of Heterocycles: The electrophilic nature of the imine carbons makes DISN a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds. It can react with electron-rich alkenes and other nucleophiles to form complex structures.[5][16][17]

-

Precursor to DAMN: Interestingly, DISN can also be reduced back to diaminomaleonitrile, completing a synthetic cycle.[12][18] This reactivity highlights the redox relationship between these two important HCN-derived molecules.

References

- The Building Blocks of Life: A Comparative Guide to Aminomalononitrile and Diaminomaleonitrile in Prebiotic Synthesis. (n.d.). Benchchem.

- diiminosuccinonitrile | 28321-79-1. (n.d.). ChemicalBook.

- Bifulco, A., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances.

- Szabla, R., et al. (2014). Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. Chemistry – A European Journal, 20(9), 2515-21.

- Di Mauro, E., Bizzarri, B. M., & Saladino, R. (2021). The Role of Photochemistry in the Prebiotic Model of Formamide. In Prebiotic Photochemistry: From Urey–Miller-like Experiments to Recent Findings (pp. 107-123). The Royal Society of Chemistry.

- The prebiotic chemistry of nucleotides. (n.d.). PubMed.

- Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers. (n.d.). ACS Omega.

- Ferris, J. P., et al. (n.d.). The investigation of the HCN derivative diiminosuccinonitrile as a prebiotic condensing agent. The formation of phosphate esters. PubMed.

- Webster, O. W. (1971). US Patent 3,629,318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile. Google Patents.

- Webster, O. W., et al. (1972). Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry.

- Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. (n.d.). National Institutes of Health.

- Diiminosuccinonitrile. (n.d.). LookChem.

- Diaminomaleonitrile. (n.d.). In Wikipedia.

- SAFETY DATA SHEET - Succinonitrile. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Iminodiacetonitrile. (2025). TCI Chemicals.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Diaminosuccinonitrile | C4H6N4 | CID 14416612. (n.d.). PubChem.

- Begland, R. W., & Hartter, D. R. (n.d.). Hydrogen cyanide chemistry. II. Reactions of diiminosuccinonitrile with olefins. Journal of the American Chemical Society.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).

- Diaminomaleonitril. (n.d.). In Wikipedia.

- Ferus, M. (2023). Diaminomaleonitrile. Request PDF.

- Diaminomaleonitrile | C4H4N4 | CID 2723951. (n.d.). PubChem.

- Analytical Methods. (n.d.). RSC Publishing.

- Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry.

- Begland, R. W., & Hartter, D. R. (n.d.). Hydrogen cyanide chemistry. IV. Diiminosuccinonitrile reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. diiminosuccinonitrile | 28321-79-1 [chemicalbook.com]

- 6. Diaminomaleonitrile | C4H4N4 | CID 2723951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. The prebiotic chemistry of nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The investigation of the HCN derivative diiminosuccinonitrile as a prebiotic condensing agent. The formation of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. rroij.com [rroij.com]

- 12. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of Diiminosuccinonitrile

An In-depth Technical Guide to the Synthesis of Diiminosuccinonitrile from Hydrogen Cyanide

Diiminosuccinonitrile (DISN), a molecule of significant interest in synthetic chemistry, serves as a crucial intermediate in the production of a variety of nitrogen-containing heterocyclic compounds. While structurally simple, its synthesis and handling are complex, demanding a thorough understanding of its chemical reactivity and associated hazards. DISN is intrinsically linked to diaminomaleonitrile (DAMN), the tetramer of hydrogen cyanide (HCN), which is a versatile and widely used building block in medicinal chemistry and materials science.[1][2] DISN can be viewed as both a precursor to DAMN via reduction and a product of DAMN's oxidation.[3][4][5]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the core synthesis of Diiminosuccinonitrile from hydrogen cyanide. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, causality behind experimental choices, and the critical safety protocols required for handling the highly toxic materials involved.

Core Mechanism: Base-Catalyzed Addition to Cyanogen

The most direct and high-yielding synthesis of DISN involves the base-catalyzed addition of hydrogen cyanide (HCN) to cyanogen ((CN)₂).[3] The reaction proceeds efficiently at low temperatures, typically between -40°C and -45°C, to yield DISN as a precipitate.[6]

The causality of the reaction is rooted in the generation of a potent nucleophile. The process is initiated by a base (e.g., triethylamine), which deprotonates the weakly acidic hydrogen cyanide to form a cyanide anion (:C≡N⁻). This anion is a powerful nucleophile that readily attacks one of the electrophilic nitrile carbons of the cyanogen molecule. The resulting intermediate then undergoes protonation to yield the final diiminosuccinonitrile product. The first step, the nucleophilic attack by the cyanide ion on cyanogen, is the critical bond-forming event in the synthesis.[3]

An alternative, though less common, preparative route involves the reaction of hydrogen cyanide and trimethylamine with chlorine in a toluene solution at approximately -15°C.[3]

Figure 2: Experimental workflow for the synthesis of Diiminosuccinonitrile.

Data Summary and Product Characterization

The following table summarizes the key quantitative parameters and expected outcomes for the described synthesis.

| Parameter | Value / Description | Source |

| Stoichiometry | ~2 moles HCN per 1 mole Cyanogen | [6] |

| Catalyst | Triethylamine (catalytic amount) | [6] |

| Solvent | Dichloromethane (anhydrous) | [6] |

| Temperature | -45°C to -40°C | [6] |

| Yield | Approx. 95% | [6] |

| Appearance | Fine tan powder | [6] |

| Melting Point | 165-166 °C | [6] |

| Stability | Stable in the dark, discolors in light | [3] |

| Solubility | Soluble in acetone, THF, acetonitrile | [6] |

Product Validation: The identity and purity of the synthesized DISN should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H and C≡N bonds.

-

Elemental Analysis: Will verify the empirical formula (C₄H₂N₄).

Critical Safety Imperatives: A High-Hazard Operation

The synthesis of DISN is a high-hazard procedure that requires stringent safety protocols due to the extreme toxicity of the reagents.

-

Hydrogen Cyanide (HCN): A highly toxic and extremely flammable liquid and gas. [7][8]It is fatal if inhaled, swallowed, or in contact with skin. [7]Exposure can rapidly lead to respiratory failure and death. [8][9]The characteristic "bitter almond" odor is not a reliable indicator of its presence, as a significant portion of the population cannot detect it. [10]All work must be conducted in a designated area within a high-performance chemical fume hood. [7]* Cyanogen ((CN)₂): A colorless, flammable, and highly toxic gas with an almond-like odor. It poses similar toxicological threats to HCN.

-

Diiminosuccinonitrile (DISN): This product is also toxic, with a reported oral approximate lethal dose (ALD) of 90 mg/kg in rats. [3]All direct contact should be avoided.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

ANSI-approved, tight-fitting safety goggles and a face shield.

-

Double-layered nitrile or neoprene gloves, inspected before each use. [7] * A chemical-resistant lab coat.

-

-

Emergency Preparedness: A cyanide antidote kit must be immediately accessible, and all personnel involved must be trained in its use and in emergency CPR procedures. [10]The reaction should only be performed during working hours when emergency support is available. [7]

Significance in Drug Discovery and Heterocyclic Synthesis

The primary value of DISN in the pharmaceutical and chemical industries lies in its role as a direct precursor to Diaminomaleonitrile (DAMN) . [3]DAMN is a highly versatile synthon, prized for its ability to serve as a starting material for a vast array of heterocyclic compounds. [2]Its structure is analogous to o-phenylenediamine, allowing it to be used in condensation reactions to form five- and six-membered rings. [2] Key classes of molecules synthesized from DAMN include:

-

Imidazoles [2]* Pyrazines and Quinoxalines [2]* Purines and Pyrimidines , the core structures of nucleobases. [1][2]* Porphyrazines and other complex macrocycles [2] By providing an efficient route to DISN, this synthesis pathway unlocks access to these critical heterocyclic scaffolds, which are foundational to the development of new therapeutic agents and functional materials.

Conclusion

The synthesis of diiminosuccinonitrile from hydrogen cyanide and cyanogen is a highly efficient chemical transformation that yields a valuable synthetic intermediate. The process, underpinned by a base-catalyzed nucleophilic addition, requires rigorous control over experimental conditions, particularly temperature. The extreme toxicity of the materials involved necessitates the highest standards of safety, including specialized engineering controls and emergency preparedness. For research teams equipped to manage these risks, this synthesis provides a reliable and high-yielding gateway to diaminomaleonitrile and the rich field of heterocyclic chemistry essential for drug discovery and advanced materials science.

References

-

Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133–4136. [Link]

-

Fieser, L. F., & Fieser, M. (n.d.). Diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses. Retrieved from an Organic Syntheses procedure. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]

- Begland, R. W., & Hartter, D. R. (1971). U.S. Patent No. 3,629,318. U.S.

- Lin, P. W., & Yeh, C. T. (2009). U.S.

-

Bolarín-García, P., et al. (2023). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. [Link]

-

Ferris, J. P., & Hagan, W. J. (1986). The investigation of the HCN derivative diiminosuccinonitrile as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 17(1), 69–84. [Link]

- Dubrulle, P., & Bulcourt, M. (2015). Method for preparing diaminomaleonitrile.

-

Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]

-

Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. Diiminosuccinonitrile reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(25), 4136–4145. [Link]

-

Webster, O. W., et al. (1972). Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry. [Link]

-

Steiner, H., & Ruiz-Bermejo, M. (2021). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. ACS Earth and Space Chemistry. [Link]

-

Isenegger, P. G., et al. (2022). Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). ResearchGate. [Link]

-

Bolarín-García, P., et al. (2021). Routes for the formation of HCN-derived polymers. ResearchGate. [Link]

-

Al-Azmi, A., et al. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis. [Link]

-

Interscan Corporation. (2024). Safety Strategies for a Hydrogen Cyanide (HCN) Gas Leak. [Link]

- Okada, T., & Asai, N. (1972). Process for preparing diaminomaleonitrile.

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrogen Cyanide. [Link]

-

CDC/ATSDR. (n.d.). Medical Management Guidelines for Hydrogen Cyanide (HCN). [Link]

-

Wang, Y., et al. (2021). 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Polycyclic Aromatic Compounds. [Link]

-

SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide. [Link]

-

Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

MDPI. (n.d.). Analytical Methods for Nanomaterial Determination in Biological Matrices. [Link]

-

University of California, Berkeley. (2016). Hydrogen Cyanide Chemical Specific Standard Operating Procedure. [Link]

-

ResearchGate. (n.d.). Formation of Amino Acid Precursors in the Interstellar Medium. [Link]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

-

Valco Group. (n.d.). HCN – Manufacturing process for Hydrogen cyanide. [Link]

Sources

- 1. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 2. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The investigation of the HCN derivative diiminosuccinonitrile as a prebiotic condensing agent. The formation of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diiminosuccinonitrile | 28321-79-1 [chemicalbook.com]

- 7. sarponggroup.com [sarponggroup.com]

- 8. Safety Strategies for a Hydrogen Cyanide (HCN) Gas Leak [gasdetection.com]

- 9. Hydrogen Cyanide (HCN) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. nj.gov [nj.gov]

Spectroscopic Characterization of Diiminosuccinonitrile: A Technical Guide for Researchers

Abstract

Diiminosuccinonitrile (DISN), a compound of significant interest in prebiotic chemistry and as a precursor in the synthesis of heterocyclic compounds, possesses a unique electronic and molecular structure that gives rise to a rich spectroscopic signature.[1][2] This technical guide provides an in-depth exploration of the spectroscopic characterization of DISN, offering a valuable resource for researchers, scientists, and professionals in drug development. By delving into the principles and practical applications of key spectroscopic techniques, this document aims to elucidate the relationship between DISN's structure and its spectral properties, thereby facilitating its identification, quantification, and utilization in various scientific endeavors. The methodologies detailed herein are presented with an emphasis on experimental rationale and data interpretation, ensuring a comprehensive understanding for both novice and experienced spectroscopists.

Introduction: The Significance of Diiminosuccinonitrile

Diiminosuccinonitrile (C₄H₂N₄), also known as ethanediimidoyl dicyanide, is a molecule that has garnered considerable attention for its role as a potential prebiotic condensing agent.[1] It is readily formed from the oxidation of diaminomaleonitrile, a tetramer of hydrogen cyanide, a molecule considered to be a key precursor in the origin of life.[1] Beyond its prebiotic significance, DISN serves as a versatile building block in organic synthesis, particularly for the creation of nitrogen-containing heterocycles.[3]

The reactivity and utility of DISN are intrinsically linked to its molecular structure, which features a conjugated system of imine and nitrile functional groups. Spectroscopic techniques are indispensable tools for probing this structure, providing detailed information about bond vibrations, electronic transitions, and the arrangement of atoms within the molecule. This guide will systematically explore the characterization of DISN using infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure and Symmetry

Diiminosuccinonitrile is a planar molecule with a center of inversion, belonging to the C₂h point group. This symmetry has important implications for its spectroscopic properties, particularly for vibrational spectroscopy, as it governs the activity of vibrational modes in IR and Raman spectra. The molecule consists of two nitrile groups (-C≡N) and two imine groups (>C=N-H) connected by a central carbon-carbon single bond.

Caption: Generalized workflow for vibrational analysis of DISN.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. [4]The conjugated system of double and triple bonds in DISN gives rise to characteristic absorptions in the UV region.

-

Sample Preparation: A solution of DISN is prepared in a suitable solvent that is transparent in the UV region of interest (e.g., acetonitrile or ethanol). A series of dilutions may be prepared for quantitative analysis.

-

Data Acquisition: A cuvette containing the DISN solution is placed in the spectrophotometer. A reference cuvette containing only the solvent is also prepared. The absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is determined.

Causality Behind Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy to avoid interference with the analyte's absorption. Acetonitrile is a common choice due to its UV transparency at shorter wavelengths. [5]

The UV-Vis spectrum of DISN in acetonitrile exhibits a maximum absorption (λmax) at approximately 292 nm. [6]This absorption is attributed to a π → π* electronic transition within the conjugated system of the molecule. [7][8]The imine nitrogen atoms also possess non-bonding electrons (n), which can participate in n → π* transitions, though these are typically weaker and may be observed as a shoulder on the main absorption band. [9][10]

| Parameter | Value | Solvent | Electronic Transition |

|---|

| λmax | ~292 nm | Acetonitrile | π → π* |

Table 3: UV-Vis Absorption Data for Diiminosuccinonitrile. [6]

Caption: Simplified energy level diagram of electronic transitions in DISN.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Atomic Environment

NMR spectroscopy is a powerful technique for determining the structure of a molecule by probing the magnetic properties of its atomic nuclei. For DISN, ¹H and ¹³C NMR are the most relevant techniques.

¹H NMR Spectroscopy

¹H NMR provides information about the hydrogen atoms in a molecule. The imine protons of DISN will produce a signal in the spectrum.

The two imine protons in DISN are chemically equivalent and are expected to produce a single, sharp signal. The chemical shift of this proton will be downfield due to the deshielding effect of the adjacent C=N double bond. The exact chemical shift will be dependent on the solvent used.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. DISN has two types of carbon atoms: the nitrile carbons and the imine carbons.

-

Nitrile Carbons (-C≡N): These carbons typically resonate in the range of 115-120 ppm. [11]* Imine Carbons (>C=N-): These carbons are expected to appear further downfield, likely in the region of 150-160 ppm, due to the electronegativity of the attached nitrogen atom.

| Nucleus | Expected Chemical Shift (ppm) | Description |

| ¹H | Downfield (e.g., 7-9 ppm) | Imine protons |

| ¹³C | ~115-120 | Nitrile carbons |

| ¹³C | ~150-160 | Imine carbons |

Table 4: Predicted NMR Spectroscopic Data for Diiminosuccinonitrile.

-

Sample Preparation: A solution of DISN is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the free induction decay (FID) is acquired.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is phased, baseline corrected, and referenced to TMS (0 ppm).

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. TMS is used as a universal reference standard for chemical shifts.

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic characterization of diiminosuccinonitrile through IR, Raman, UV-Vis, and NMR spectroscopy provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary perspective, from the vibrational fingerprint of its functional groups to its electronic transitions and the local environment of its atoms. This in-depth understanding is crucial for researchers working with DISN, enabling its unambiguous identification, purity assessment, and the rational design of synthetic pathways and applications. The protocols and interpretive guidelines presented in this technical guide serve as a robust framework for the effective spectroscopic analysis of this important molecule.

References

- Powell, D. L., Popović, L., & Nielsen, C. J. (1980). The vibrational spectra and structure of diiminosuccinonitrile and N,N′-dichlorodiiminosuccinonitrile. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(1), 29-36.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 119924, Diiminosuccinonitrile. Retrieved January 16, 2026 from [Link].

- Webster, O. W. (1969). U.S. Patent No. 3,564,039. Washington, DC: U.S.

- Ferris, J. P., & Hagan, W. J. (1984). HCN and chemical evolution: The possible role of cyano compounds in prebiotic synthesis. Tetrahedron, 40(7), 1093-1120.

- Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133-4136.

- Sheppard, W. A., Begland, R. W., Cairncross, A., Donald, D. S., Hartter, D. R., & Webster, O. W. (1971). Hydrogen cyanide chemistry. I. Diiminosuccinonitrile. Journal of the American Chemical Society, 93(6), 1409-1410.

- Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. VII. Diiminosuccinonitrile condensation with diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4136-4141.

- Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. Diiminosuccinonitrile reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(25), 4141-4145.

- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Chemistry & Chemical Science, 7(3), 1-2.

-

LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 16, 2026, from [Link]

- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141.

- Zarychta, B., & Zaleski, J. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Varghese, B., & Luy, B. (2018). Solvent Sensitivity of the −C≡N Group: A Raman Spectroscopic Study.

- Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. VII. Diiminosuccinonitrile condensation with diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4136-4141.

- Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(1), 10-15.

- de Beer, S., & Roke, S. (2023). Raman Diffusion-Ordered Spectroscopy. ChemRxiv.

-

Okuno, M. (n.d.). publication in JCP. Molecular Spectroscopy. Retrieved January 16, 2026, from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved January 16, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, October 6). Predicting Electronic Transitions (Organic Compounds) | UV-Vis | Spectroscopy [Video]. YouTube. [Link]

- Mary, Y. S., & Panicker, C. Y. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. Molecules, 26(16), 4955.

-

Wikipedia. (2023). Molecular electronic transition. Retrieved January 16, 2026, from [Link]

- Edwards, H. G. M. (2014). Spectra–Structure Correlations in Raman Spectroscopy. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.

-

Bhattacharyya, D. (2023, May 23). Infrared IR Spectroscopy in Metabolomics [Video]. YouTube. [Link]

-

ChemEurope. (n.d.). Molecular electronic transition. Retrieved January 16, 2026, from [Link]

-

Brown, J. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Doc Brown's Chemistry. Retrieved January 16, 2026, from [Link]

- Panicker, S., & Singh, P. (2022). Raman spectroscopy for the determination of forensically important bio-fluids.

-

Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy. Retrieved January 16, 2026, from [Link]

- Khan, M. S., et al. (2023). A comprehensive investigation of the nano-[Cu2-(DIP)

- Belysheva, G. L., et al. (2020). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. Polymers, 12(12), 2951.

-

LibreTexts. (2023). Electronic Spectroscopy - Interpretation. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental UV−vis in acetonitrile (black) of the in situ generated.... Retrieved January 16, 2026, from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2024). Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. Retrieved January 16, 2026, from [Link]

- Barone, V., & Lazzari, F. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Astronomy and Space Sciences, 11.

- Al-Otaibi, J. S., et al. (2025). Computational study of dacarbazine-amino acid interactions. Journal of Molecular Structure, 1315, 138456.

- Arjunan, V., et al. (2005). Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1799-1809.

- Arjunan, V., et al. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154.

- Adejoro, I. A., & Adeboye, M. K. (2021). Computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Journal of Molecular Modeling, 27(5), 154.

Sources

- 1. The investigation of the HCN derivative diiminosuccinonitrile as a prebiotic condensing agent. The formation of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. US3564039A - Diiminosuccinonitrile and its preparation from cyanogen and hydrogen cyanide - Google Patents [patents.google.com]

- 7. Molecular electronic transition - Wikipedia [en.wikipedia.org]

- 8. Molecular_electronic_transition [chemeurope.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Diiminosuccinonitrile (DISN): Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiminosuccinonitrile (DISN), a highly reactive and versatile chemical compound, holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique structure, characterized by a conjugated system of nitrogen and carbon atoms, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of diiminosuccinonitrile, covering its nomenclature, chemical and physical properties, detailed synthesis protocols, reactivity, and its burgeoning applications in drug discovery and prebiotic chemistry.

Part 1: Core Identification and Nomenclature

Chemical Abstract Service (CAS) Number

The unique identifier for diiminosuccinonitrile is CAS Number: 28321-79-1 .[1]

Nomenclature

Understanding the various names for a compound is crucial for effective literature searches and clear communication.

-

Systematic IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is ethanediimidoyl dicyanide .[2] This name is derived by considering the molecule as a derivative of ethane with two imino (=NH) groups and two cyano (-C≡N) groups.

-

Common Names and Synonyms: Diiminosuccinonitrile is also known by several other names, including:

The relationship between the structure and its IUPAC name is illustrated below:

Caption: Breakdown of the IUPAC name for diiminosuccinonitrile.

Part 2: Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its handling, characterization, and application in synthesis.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₄H₂N₄ | [1] |

| Molecular Weight | 106.09 g/mol | [3] |

| Melting Point | 165-166 °C | [3] |

| Boiling Point | 142.2 °C (Predicted) | [3] |

| Density | 1.26 g/cm³ (Predicted) | [3] |

| Canonical SMILES | C(#N)C(=N)C(=N)C#N | [1] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of diiminosuccinonitrile.

-

Infrared (IR) Spectroscopy: The IR spectrum of DISN is expected to show characteristic absorption bands for the C≡N (nitrile) and C=N (imine) stretching vibrations. The nitrile stretch typically appears in the region of 2260-2220 cm⁻¹. The imine stretch is expected in the 1690-1640 cm⁻¹ region. A broad absorption in the 3400-3300 cm⁻¹ range would be indicative of the N-H stretching of the imino groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, a single, broad signal is anticipated for the two protons of the imino groups. The chemical shift of this proton would be influenced by the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals. One signal will correspond to the two equivalent nitrile carbons, and the other to the two equivalent imine carbons. The nitrile carbons typically resonate in the range of 110-125 ppm, while the imine carbons would appear further downfield.

-

-

Mass Spectrometry (MS): The mass spectrum of DISN should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (106.09). Fragmentation patterns would likely involve the loss of HCN or cyanogen radicals.

Part 3: Synthesis of Diiminosuccinonitrile